N-(4-bromo-2-ethylphenyl)methanesulfonamide N-(4-bromo-2-ethylphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10657526
InChI: InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3
SMILES: CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol

N-(4-bromo-2-ethylphenyl)methanesulfonamide

CAS No.:

Cat. No.: VC10657526

Molecular Formula: C9H12BrNO2S

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-ethylphenyl)methanesulfonamide -

Specification

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
IUPAC Name N-(4-bromo-2-ethylphenyl)methanesulfonamide
Standard InChI InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3
Standard InChI Key GQVXCBNXSSNIAF-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C
Canonical SMILES CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C

Introduction

Chemical Identification and Structural Features

Basic Identifiers

N-(4-bromo-2-ethylphenyl)methanesulfonamide is systematically named according to IUPAC guidelines as N-(4-bromo-2-ethylphenyl)methanesulfonamide. Key identifiers include:

PropertyValueSource
CAS No.749928-94-7
Molecular FormulaC₉H₁₂BrNO₂S
Molecular Weight278.17 g/mol
SMILES NotationCCC1=C(C=CC(=C1)Br)NS(=O)(=O)C

The compound lacks widely recognized synonyms, though its structural analogs are prevalent in sulfonamide research.

Structural Elucidation

The molecule comprises a benzene ring substituted with:

  • A bromo group at the para position (C4),

  • An ethyl group at the ortho position (C2),

  • A methanesulfonamide group (-SO₂NHCH₃) attached to the nitrogen atom at C1.

The ethyl and bromo groups introduce steric bulk and electronic effects, influencing reactivity and potential biological interactions.

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via nucleophilic acyl substitution between 4-bromo-2-ethylaniline and methanesulfonyl chloride (MsCl). The reaction proceeds under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts:

4-Bromo-2-ethylaniline+MsClBaseN-(4-bromo-2-ethylphenyl)methanesulfonamide+HCl\text{4-Bromo-2-ethylaniline} + \text{MsCl} \xrightarrow{\text{Base}} \text{N-(4-bromo-2-ethylphenyl)methanesulfonamide} + \text{HCl}

Key parameters include:

  • Temperature: 0–25°C (prevents side reactions),

  • Solvent: Dichloromethane or tetrahydrofuran,

  • Reaction Time: 4–12 hours for completion.

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is verified using:

  • HPLC (>98% purity as reported) ,

  • NMR spectroscopy (¹H and ¹³C),

  • Mass spectrometry (ESI-MS).

Physicochemical and Computational Properties

Experimental Data

Experimental analyses reveal the following properties:

PropertyValueSource
LogP (Partition Coefficient)2.383
Topological Polar Surface Area (TPSA)46.17 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability .

Computational Predictions

Density functional theory (DFT) calculations predict:

  • Dipole Moment: 4.2 D (polar nature),

  • Solubility: 0.12 mg/mL in water (25°C),

  • pKa: 9.7 (weakly acidic due to sulfonamide proton).

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H320May cause respiratory irritation

Environmental Impact and Ecotoxicology

Sulfonamides are persistent pollutants due to stable sulfonyl groups. While ecotoxicity data for this compound are lacking, related sulfonamides show:

  • Aquatic Toxicity: LC₅₀ > 100 mg/L in Daphnia magna,

  • Biodegradation: Slow microbial degradation in soil.

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